molecular formula C26H19FN4O3S2 B4289113 ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B4289113
M. Wt: 518.6 g/mol
InChI Key: XVLYBKUUNGQWFZ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, thienyl, pyridinyl, and fluorophenyl

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include ethyl cyanoacetate, thienylpyridine, and fluorobenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O3S2/c1-2-33-26(32)23-20(34-24(30)18(13-29)22(23)15-5-8-17(27)9-6-15)14-36-25-16(12-28)7-10-19(31-25)21-4-3-11-35-21/h3-11,22H,2,14,30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLYBKUUNGQWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(4-fluorophenyl)-4H-pyran-3-carboxylate

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